molecular formula C10H13NO2 B2606944 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid CAS No. 162648-22-8

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid

Cat. No.: B2606944
CAS No.: 162648-22-8
M. Wt: 179.219
InChI Key: UDDCGOHQYIVHBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanoic acid moiety with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid typically involves the reaction of 2-bromopyridine with isobutyric acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propanoic acid: Lacks the two methyl groups at the second carbon position.

    2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid: The pyridine ring is attached at the third position instead of the second.

    2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid: The pyridine ring is attached at the fourth position instead of the second.

Uniqueness

2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid is unique due to the presence of two methyl groups at the second carbon position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-8-5-3-4-6-11-8/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCGOHQYIVHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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